1-Cyclohexyl-2-methyl-2-propanol

Description

Properties

IUPAC Name |

1-cyclohexyl-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIXVTPYOOVPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203861 | |

| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5531-30-6 | |

| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexyl-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol (CAS: 5531-30-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-methyl-2-propanol (CAS number 5531-30-6), a tertiary alcohol with limited publicly available research data. This document consolidates known chemical and physical properties, proposes a viable synthetic route with a detailed experimental protocol, and explores potential applications based on the analysis of structurally similar compounds. The guide also outlines a general framework for the biological evaluation of this compound, aiming to provide a foundational resource for future research and development.

Chemical and Physical Properties

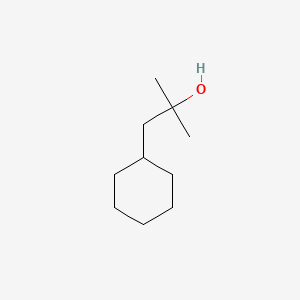

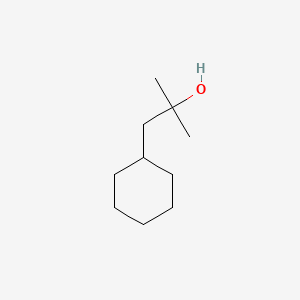

1-Cyclohexyl-2-methyl-2-propanol is a saturated alcohol containing a cyclohexyl group attached to a substituted propanol (B110389) backbone.[1][2] The presence of the bulky cyclohexyl group and the tertiary alcohol functionality are key structural features that influence its physicochemical properties and potential biological interactions.

Table 1: Physicochemical Properties of 1-Cyclohexyl-2-methyl-2-propanol [3][4]

| Property | Value |

| CAS Number | 5531-30-6 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol [2][3] |

| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol[2] |

| Boiling Point | 205.9 °C at 760 mmHg[4] |

| Density | 0.895 g/cm³[4] |

| Flash Point | 85.6 °C[4] |

| Topological Polar Surface Area | 20.2 Ų[3] |

| Rotatable Bond Count | 2[3] |

| XLogP3-AA | 3.3[3] |

Spectroscopic Data

Detailed experimental spectroscopic data for 1-Cyclohexyl-2-methyl-2-propanol is not widely published. However, data from spectral databases are available.

-

Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5]

-

Infrared (IR) Spectroscopy: An IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.

Synthesis of 1-Cyclohexyl-2-methyl-2-propanol

The most plausible and widely used method for the synthesis of tertiary alcohols such as 1-Cyclohexyl-2-methyl-2-propanol is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. For this specific compound, the reaction would occur between cyclohexylmethylmagnesium halide and acetone (B3395972).

Caption: Proposed Grignard reaction pathway for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of a tertiary alcohol via a Grignard reaction, adapted for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.

Materials:

-

Magnesium turnings

-

Cyclohexylmethyl bromide

-

Acetone

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings.

-

The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux gently. Gentle warming may be required.

-

Once initiated, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Acetone:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Dissolve acetone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine all organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Potential Applications and Biological Activity

Direct experimental data on the biological activity and applications of 1-Cyclohexyl-2-methyl-2-propanol is not available in peer-reviewed literature. However, analysis of structurally similar compounds can provide insights into its potential uses.

-

Fragrance Industry: A structurally similar compound, 4-Cyclohexyl-2-methyl-2-butanol (Coranol), is used as a synthetic fragrance ingredient due to its fresh, floral scent. Given the presence of the cyclohexyl and tertiary alcohol moieties, 1-Cyclohexyl-2-methyl-2-propanol may possess interesting olfactory properties and could be explored for applications in perfumery and consumer products.

-

Pharmaceutical and Agrochemical Synthesis: The cyclohexyl group is a common structural motif in medicinal and agricultural chemistry, often used as a bioisostere for a phenyl group to improve metabolic stability and lipophilicity. Therefore, 1-Cyclohexyl-2-methyl-2-propanol could serve as a chiral building block or intermediate in the synthesis of novel bioactive molecules. Research on the related compound 1-cyclohexylpropan-2-ol (B15046462) has suggested its potential as an intermediate for prostaglandin (B15479496) synthesis and possible antimicrobial properties.

Framework for Biological Evaluation

For a novel compound with limited data like 1-Cyclohexyl-2-methyl-2-propanol, a systematic biological evaluation is necessary to determine its potential for drug development or other applications. The following workflow outlines a general screening process.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Safety and Handling

There is no specific GHS classification or detailed safety data available for 1-Cyclohexyl-2-methyl-2-propanol.[3] As with any chemical compound with limited toxicological information, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-Cyclohexyl-2-methyl-2-propanol is a chemical compound for which a significant amount of research and application data is not yet publicly available. This guide has provided a consolidation of its known properties and a scientifically plausible method for its synthesis. Based on the analysis of related structures, it may hold potential in the fragrance industry or as a synthetic intermediate. The proposed framework for biological evaluation offers a starting point for researchers to explore the potential pharmacological or other useful properties of this molecule. Further research is warranted to fully characterize its spectroscopic data, optimize its synthesis, and investigate its biological activity profile.

References

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclohexyl-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Cyclohexyl-2-methyl-2-propanol. It includes a detailed summary of its structural and physicochemical characteristics, spectroscopic data, and a plausible experimental protocol for its synthesis via a Grignard reaction. Additionally, this guide touches upon the potential, though currently underexplored, biological significance of this tertiary alcohol, drawing comparisons with structurally related compounds. The information is presented to support research and development activities in medicinal chemistry and materials science.

Chemical and Physical Properties

1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol with a molecular formula of C10H20O.[1][2][3] Its structure consists of a cyclohexane (B81311) ring attached to a 2-methyl-2-propanol moiety.[1][2][3] This combination imparts both lipophilic (cyclohexyl group) and hydrophilic (hydroxyl group) characteristics to the molecule.

Structural and Physicochemical Data

The key identifying and physicochemical properties of 1-Cyclohexyl-2-methyl-2-propanol are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |

| CAS Number | 5531-30-6 | [1][2][3] |

| Molecular Formula | C10H20O | [1][2][3] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Canonical SMILES | CC(C)(CC1CCCCC1)O | [1] |

| InChI | InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | [1][2][3] |

| InChIKey | XRIXVTPYOOVPIX-UHFFFAOYSA-N | [1][2][3] |

| Topological Polar Surface Area | 20.2 Ų | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 112 | [4] |

| XLogP3-AA | 3.3 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 1-Cyclohexyl-2-methyl-2-propanol.

-

Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is available, which would show a characteristic broad peak for the O-H stretch of the alcohol functional group.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data for 1-Cyclohexyl-2-methyl-2-propanol is available and can be found in the PubChem database.[6] Predicted 1H and 13C NMR spectra are also mentioned in some databases.[4]

Synthesis of 1-Cyclohexyl-2-methyl-2-propanol

A common and effective method for the synthesis of tertiary alcohols such as 1-Cyclohexyl-2-methyl-2-propanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or ester.[7]

Two primary retrosynthetic routes are plausible for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol:

-

Route A: Reaction of cyclohexylmethylmagnesium halide with acetone (B3395972).

-

Route B: Reaction of methylmagnesium halide with cyclohexyl methyl ketone.

The following section details a generalized experimental protocol based on Route A.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol outlines the preparation of the Grignard reagent, its reaction with acetone, and the subsequent workup to yield the final product.

Materials:

-

Cyclohexylmethyl bromide (or chloride)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Acetone, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube)

Procedure:

-

Preparation of the Grignard Reagent (Cyclohexylmethylmagnesium Bromide):

-

All glassware must be thoroughly dried to exclude moisture.

-

Place magnesium turnings (1.1 equivalents) and a small crystal of iodine in the three-necked flask under a nitrogen atmosphere.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

In a dropping funnel, prepare a solution of cyclohexylmethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In a separate dropping funnel, prepare a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography.

-

Caption: Workflow for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.

Reactivity of 1-Cyclohexyl-2-methyl-2-propanol

As a tertiary alcohol, 1-Cyclohexyl-2-methyl-2-propanol exhibits reactivity characteristic of this functional group.

-

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[8] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

-

Substitution Reactions: Tertiary alcohols can undergo nucleophilic substitution reactions, typically via an SN1 mechanism.[9] The hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a good leaving group (water). This leads to the formation of a stable tertiary carbocation, which can then be attacked by a nucleophile.

-

Dehydration: Acid-catalyzed dehydration of tertiary alcohols proceeds readily via an E1 mechanism, involving the formation of a carbocation intermediate, to yield alkenes.[10]

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity and potential signaling pathway involvement of 1-Cyclohexyl-2-methyl-2-propanol. However, insights can be drawn from structurally similar molecules.

A closely related compound, 4-Cyclohexyl-2-methyl-2-butanol (also known as Coranol), is utilized as a fragrance ingredient.[11] Its biological activity has been primarily evaluated for safety, with toxicological studies indicating it is not a skin sensitizer (B1316253) or genotoxic.[11]

The cyclohexyl moiety is a common structural feature in many biologically active compounds and approved pharmaceuticals. It is often used as a bioisostere for phenyl or other lipophilic groups to modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, a cyclohexane-for-cyclopentane ring substitution analogue of the potent prostaglandin (B15479496) FP agonist cloprostenol (B1669231) has been synthesized and shown to exhibit biological activity, albeit with reduced potency compared to the parent compound.[12] This suggests that cyclohexyl-containing alcohols have the potential to interact with biological targets.

Given the structural similarities to known fragrance components and the presence of the versatile cyclohexyl group, 1-Cyclohexyl-2-methyl-2-propanol could be a candidate for investigation in areas such as:

-

Antimicrobial or antifungal agents: The lipophilic cyclohexyl group could facilitate disruption of microbial cell membranes.

-

Modulators of signaling pathways: The tertiary alcohol and cyclohexyl group could serve as a scaffold for the design of new ligands for various receptors or enzymes.

Further research is required to elucidate any specific biological activities and to determine the potential of 1-Cyclohexyl-2-methyl-2-propanol in drug discovery and development.

Caption: Logical relationship of structure to potential activity.

Conclusion

1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through established methods such as the Grignard reaction. While its specific biological activity remains to be thoroughly investigated, the structural motifs present in the molecule suggest potential for applications in various fields, including as a scaffold in medicinal chemistry. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 6. 1-Cyclohexyl-2-methyl-2-propanol | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Identify the product and reaction mechanism for the following reaction: .. [askfilo.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-Cyclohexyl-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol with potential applications in synthetic chemistry and drug development. The information is presented to facilitate research and development activities, with a focus on structured data, experimental context, and logical relationships.

Core Physical and Chemical Properties

The fundamental physicochemical properties of 1-Cyclohexyl-2-methyl-2-propanol are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various experimental and physiological environments.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1] |

| Boiling Point | 205.9 °C at 760 mmHg | [3] |

| Melting Point | Not experimentally determined in reviewed literature. | |

| Density | 0.895 g/cm³ | |

| Refractive Index | 1.459 | [3] |

| Flash Point | 85.6 °C | [3] |

Computed and Solubility Properties

| Property | Value | Source |

| Water Solubility | log10(S) = -3.04 (S in mol/L) | [4] |

| (calculated: ~0.00091 mol/L or ~0.142 g/L) | ||

| LogP (Octanol-Water Partition Coefficient) | 3.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline protocols for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol and the determination of its key physical properties.

Synthesis of 1-Cyclohexyl-2-methyl-2-propanol via Grignard Reaction

This protocol is adapted from established Grignard synthesis procedures for tertiary alcohols.

Objective: To synthesize 1-Cyclohexyl-2-methyl-2-propanol from cyclohexyl magnesium bromide and acetone (B3395972).

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Acetone (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, reflux condenser, drying tube)

Procedure:

-

Preparation of Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small portion of anhydrous diethyl ether.

-

Slowly add a solution of bromocyclohexane in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and the gentle refluxing of the ether indicate the initiation of the reaction.

-

Once the reaction has started, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclohexyl magnesium bromide.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of anhydrous acetone in anhydrous diethyl ether from the dropping funnel with vigorous stirring. A white precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Cyclohexyl-2-methyl-2-propanol.

-

Determination of Physical Properties

The following are general protocols for the determination of key physical properties of tertiary alcohols like 1-Cyclohexyl-2-methyl-2-propanol.

Melting Point Determination:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Boiling Point Determination:

-

A small volume of the liquid is placed in a distillation flask with a few boiling chips.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask.

-

The liquid is heated to a steady boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

Density Determination:

-

A known volume of the liquid is accurately weighed using a pycnometer or a calibrated volumetric flask.

-

The density is calculated by dividing the mass of the liquid by its volume.

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships.

Caption: Workflow for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.

References

In-Depth Technical Profile of 1-Cyclohexyl-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental molecular characteristics of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol with applications in organic synthesis and as a potential building block in medicinal chemistry.

Molecular Identity and Weight

1-Cyclohexyl-2-methyl-2-propanol is an organic compound with the chemical formula C₁₀H₂₀O.[1][2][3][4] Its structure consists of a cyclohexane (B81311) ring attached to a 2-methyl-2-propanol group. The molecular weight of this compound has been determined to be approximately 156.27 g/mol .[1][3][5]

Calculation of Molecular Weight

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, and oxygen are defined by IUPAC as intervals, reflecting natural isotopic abundance variations.[6][7] For practical purposes, conventional atomic weights are often used.[8]

Table 1: Atomic Weight Data

| Element | Symbol | Count | Standard Atomic Weight Interval | Conventional Atomic Weight |

| Carbon | C | 10 | [12.0096, 12.0116][7][9] | 12.011[10] |

| Hydrogen | H | 20 | [1.00784, 1.00811][7][11][12] | 1.008[8] |

| Oxygen | O | 1 | [15.99903, 15.99977][7][13][14] | 15.999[15] |

Table 2: Molecular Weight Calculation

| Element | Count | Conventional Atomic Weight | Total Mass ( g/mol ) |

| Carbon | 10 | 12.011 | 120.11 |

| Hydrogen | 20 | 1.008 | 20.16 |

| Oxygen | 1 | 15.999 | 15.999 |

| Total | 156.269 |

The calculated molecular weight of 156.269 g/mol is consistent with experimentally determined and database-reported values.[5] The NIST Chemistry WebBook lists the molecular weight as 156.2652 g/mol .[1][2]

Structural Information

The chemical structure of 1-Cyclohexyl-2-methyl-2-propanol is foundational to its chemical properties and reactivity.

Caption: 2D representation of 1-Cyclohexyl-2-methyl-2-propanol.

Further Research and Experimental Protocols

While this document focuses on the core molecular properties, further research into 1-Cyclohexyl-2-methyl-2-propanol would involve various experimental protocols. A comprehensive investigation would necessitate:

-

Spectroscopic Analysis: Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Infrared (IR) spectroscopy to identify functional groups (such as the hydroxyl group), and Mass Spectrometry (MS) to determine the mass-to-charge ratio and fragmentation patterns.

-

Chromatographic Purity Assessment: Methodologies for Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.

-

Physicochemical Property Determination: Experimental procedures to measure properties such as boiling point, melting point, and solubility in various solvents.

-

Reactivity Studies: Protocols for conducting reactions to investigate the chemical reactivity of the tertiary alcohol, for example, in esterification or dehydration reactions.

The following diagram illustrates a generalized workflow for the chemical characterization of a compound like 1-Cyclohexyl-2-methyl-2-propanol.

Caption: Generalized workflow for chemical characterization.

References

- 1. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 2. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 3. 1-Cyclohexyl-2-methyl-2-propanol | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. byjus.com [byjus.com]

- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 12. en.wikipedia.org [en.wikipedia.org]

- 13. en.wikipedia.org [en.wikipedia.org]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 15. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol

This guide provides a comprehensive overview of 1-Cyclohexyl-2-methyl-2-propanol, including its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol. Its structure consists of a cyclohexyl group attached to a 2-methyl-2-propanol backbone.

Chemical Structure:

Caption: Chemical structure of 1-Cyclohexyl-2-methyl-2-propanol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Cyclohexyl-2-methyl-2-propanol.

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |

| CAS Number | 5531-30-6 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₀O | [2][3][4][5][6] |

| Molecular Weight | 156.27 g/mol | [1][2][3][5][6] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Complexity | 112 | [3] |

| Rotatable Bond Count | 2 | [3] |

| SMILES | CC(C)(CC1CCCCC1)O | [1] |

| InChIKey | XRIXVTPYOOVPIX-UHFFFAOYSA-N | [1][2][5][6] |

Synthesis of 1-Cyclohexyl-2-methyl-2-propanol

A common and effective method for the synthesis of tertiary alcohols such as 1-Cyclohexyl-2-methyl-2-propanol is the Grignard reaction.[7][8] This involves the reaction of a Grignard reagent, in this case, cyclohexylmagnesium halide, with a ketone, acetone (B3395972).

Reaction Scheme:

Caption: Synthetic pathway for 1-Cyclohexyl-2-methyl-2-propanol via Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of 1-Cyclohexyl-2-methyl-2-propanol from cyclohexyl bromide and acetone.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Cyclohexyl bromide

-

Anhydrous diethyl ether

-

Acetone

-

Aqueous solution of hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

-

Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.

-

Add a small amount of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the dropping funnel at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Acetone and Workup

-

Cool the flask containing the Grignard reagent in an ice bath.

-

Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.

-

Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring. This reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for at least one hour.

-

The reaction is then quenched by slowly adding a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid while cooling the flask in an ice bath. This step protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer.

-

Extract the aqueous layer with diethyl ether to recover any dissolved product.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude 1-Cyclohexyl-2-methyl-2-propanol.

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Experimental Workflow:

Caption: General workflow for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.

Spectral Information

The identity and purity of the synthesized 1-Cyclohexyl-2-methyl-2-propanol can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group.[2]

-

Mass Spectrometry (MS): Mass spectral data can be used to confirm the molecular weight of the compound.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the molecule by identifying the different types of protons and carbon atoms and their connectivity.[1]

This technical guide provides essential information for the synthesis and characterization of 1-Cyclohexyl-2-methyl-2-propanol. The provided experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

References

- 1. 1-Cyclohexyl-2-methyl-2-propanol | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 6. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Cyclohexyl-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-2-methylpropan-2-ol is a tertiary alcohol characterized by the presence of a cyclohexyl ring and a bulky tert-butyl alcohol group. Its structure, combining a lipophilic cycloalkane with a polar hydroxyl group, makes it a subject of interest in medicinal chemistry and materials science. The cyclohexyl moiety is a common feature in many pharmaceutical agents, where it can influence a compound's pharmacokinetic and pharmacodynamic properties by acting as a bioisostere for other groups, such as a phenyl ring, to enhance potency, selectivity, or metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-cyclohexyl-2-methylpropan-2-ol, based on available data and established chemical principles.

Chemical Identity and Properties

The IUPAC name for this compound is 1-cyclohexyl-2-methylpropan-2-ol.[1] Its chemical structure and key identifiers are presented below.

Table 1: Physicochemical and Computed Properties of 1-Cyclohexyl-2-methylpropan-2-ol

| Property | Value | Source |

| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |

| CAS Number | 5531-30-6 | [2] |

| Molecular Formula | C₁₀H₂₀O | [2] |

| Molecular Weight | 156.27 g/mol | |

| InChI | InChI=1S/C10H20O/c1-10(2,11)8-9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 | [2] |

| InChIKey | XRIXVTPYOOVPIX-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(CC1CCCCC1)O | [1] |

| Topological Polar Surface Area | 20.2 Ų | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| XLogP3 | 3.3 |

Synthesis of 1-Cyclohexyl-2-methylpropan-2-ol

The synthesis of tertiary alcohols such as 1-cyclohexyl-2-methylpropan-2-ol is commonly achieved through a Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone or ester. An effective method for the synthesis of 1-cyclohexyl-2-methylpropan-2-ol is the reaction of methylmagnesium bromide with cyclohexyl methyl ketone (1-cyclohexyl-ethanone).

Experimental Protocol: Grignard Synthesis of 1-Cyclohexyl-2-methylpropan-2-ol

Materials:

-

Cyclohexyl methyl ketone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve cyclohexyl methyl ketone in anhydrous diethyl ether.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution from the addition funnel to the stirred ketone solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-cyclohexyl-2-methylpropan-2-ol.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Workflow for the Grignard synthesis of 1-cyclohexyl-2-methylpropan-2-ol.

Potential Biological Activity and Applications

Direct experimental data on the biological activity of 1-cyclohexyl-2-methylpropan-2-ol is limited in publicly available literature. However, the structural motifs present in the molecule, namely the cyclohexyl group and the tertiary alcohol, are found in various biologically active compounds.

The lipophilic cyclohexyl group is a common substituent in drug design, often used to improve a molecule's pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties. It can enhance binding to hydrophobic pockets in target proteins and can increase a compound's metabolic stability compared to an aromatic ring.

Structurally related compounds with a cyclohexyl ring and an alcohol moiety have been investigated for various applications. For instance, some omega-cyclohexylalkan-1-ols have shown antimicrobial activity against microorganisms responsible for body odor, such as Corynebacterium xerosis and Staphylococcus epidermidis.[3] The lipophilic nature of the cyclohexyl group is thought to aid in the disruption of bacterial cell membranes.[3] Given its structural similarities, 1-cyclohexyl-2-methylpropan-2-ol could potentially exhibit similar antimicrobial or antifungal properties.

Furthermore, other cyclic alcohols are known to have biological activities.[4][5] For example, some cyclohexanol (B46403) derivatives have been explored as potential therapeutic agents. The presence of the cyclohexyl group in prostaglandin (B15479496) analogs has also been shown to be compatible with potent biological activity.[6]

Proposed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

To investigate the potential antimicrobial properties of 1-cyclohexyl-2-methylpropan-2-ol, a standard broth microdilution assay can be performed.

Materials:

-

1-Cyclohexyl-2-methylpropan-2-ol

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1-cyclohexyl-2-methylpropan-2-ol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of desired concentrations.

-

Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

Proposed Biological Screening Workflow

Caption: A proposed workflow for the initial biological screening of 1-cyclohexyl-2-methylpropan-2-ol.

1-Cyclohexyl-2-methylpropan-2-ol is a readily synthesizable tertiary alcohol with potential for further investigation. While direct data on its biological activity is scarce, its structural features suggest that it could be a valuable building block in the development of new chemical entities. The provided synthesis protocol offers a reliable method for its preparation, and the proposed screening workflow outlines a rational approach to exploring its potential biological applications, particularly in the area of antimicrobial research. Further studies are warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. 1-Cyclohexyl-2-methyl-2-propanol | C10H20O | CID 138531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclohexyl-2-methyl-2-propanol [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. mmsl.cz [mmsl.cz]

- 5. [PDF] BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Cyclohexyl-2-methyl-2-propanol and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-2-methyl-2-propanol, a tertiary alcohol characterized by a cyclohexyl moiety. This document details its chemical identity, physicochemical properties, and synonyms. A detailed, representative experimental protocol for its synthesis via a Grignard reaction is presented. Due to a lack of direct studies on its biological activity, this guide explores the potential pharmacological relevance of 1-Cyclohexyl-2-methyl-2-propanol through an analysis of structurally related compounds. This includes a discussion of potential antimicrobial and cytotoxic activities, supported by a hypothetical signaling pathway. This guide aims to be a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

1-Cyclohexyl-2-methyl-2-propanol is a tertiary alcohol. Its structure features a cyclohexane (B81311) ring linked to a 2-methyl-2-propanol group.

Synonyms:

-

1-cyclohexyl-2-methylpropan-2-ol[1]

-

α,α-dimethylcyclohexanemethanol

-

Benzenemethanol, α,α-dimethyl- (a less common, historical synonym)

Table 1: Physicochemical Properties of 1-Cyclohexyl-2-methyl-2-propanol

| Property | Value | Source |

| CAS Number | 5531-30-6 | [1] |

| Molecular Formula | C₁₀H₂₀O | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| IUPAC Name | 1-cyclohexyl-2-methylpropan-2-ol | [1] |

| Boiling Point | 205.9 °C at 760 mmHg | |

| Flash Point | 85.6 °C | |

| Density | 0.895 g/cm³ | |

| LogP (Octanol/Water Partition Coefficient) | 3.3 | [1] |

| Topological Polar Surface Area | 20.2 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 |

Synthesis of 1-Cyclohexyl-2-methyl-2-propanol: An Experimental Protocol

The most direct and efficient synthesis of 1-Cyclohexyl-2-methyl-2-propanol is through the Grignard reaction. This involves the reaction of a Grignard reagent, cyclohexylmethylmagnesium bromide, with acetone (B3395972).

Overall Reaction

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Cyclohexylmethyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as an initiator)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel, nitrogen inlet)

-

Magnetic stirrer and heating mantle

Procedure:

Part A: Preparation of Cyclohexylmethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet and a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of cyclohexylmethyl bromide in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

-

Reaction Initiation: Gently warm the flask. The disappearance of the iodine color and the appearance of turbidity and/or bubbling indicate the initiation of the Grignard reaction. If the reaction does not start, gentle heating may be required.

-

Grignard Formation: Once the reaction has initiated, add the remaining cyclohexylmethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.[2]

Part B: Reaction with Acetone

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Acetone Addition: Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.

-

Reaction Completion: After the addition of acetone is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 1-Cyclohexyl-2-methyl-2-propanol.

Potential Biological Activity and Signaling Pathways (Speculative)

Direct experimental data on the biological activity of 1-Cyclohexyl-2-methyl-2-propanol is not currently available in the public domain. However, by examining structurally related compounds, we can hypothesize potential areas of pharmacological interest.

Antimicrobial Properties

Some long-chain alcohols and compounds containing a cyclohexyl moiety have demonstrated antimicrobial activity. The lipophilic nature of the cyclohexyl group may facilitate the disruption of bacterial cell membranes. For instance, omega-cyclohexylalkan-1-ols have shown efficacy against microorganisms such as Corynebacterium xerosis and Staphylococcus epidermidis. It is plausible that 1-Cyclohexyl-2-methyl-2-propanol could exhibit similar properties.

Cytotoxic and Anti-Cancer Potential

The parent alcohol, cyclohexanol, has been reported to have complex effects on cancer cells, including the potential to act as a "cancer activator" while also inducing apoptosis in vitro. Furthermore, more complex molecules incorporating a cyclohexyl group have been investigated as anti-cancer agents. For example, a derivative of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a sigma-2 receptor agonist, induces cell death in pancreatic cancer cells through the generation of mitochondrial superoxide (B77818) and the activation of caspases.

Based on these findings, a hypothetical mechanism of action for 1-Cyclohexyl-2-methyl-2-propanol, if it were to possess cytotoxic properties, could involve the induction of oxidative stress and the subsequent activation of the intrinsic apoptotic pathway.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 1-Cyclohexyl-2-methyl-2-propanol.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: A hypothetical signaling pathway for induced cytotoxicity.

Conclusion

1-Cyclohexyl-2-methyl-2-propanol is a readily synthesizable tertiary alcohol. While its direct biological activities have not been extensively studied, the prevalence of the cyclohexyl moiety in various bioactive molecules suggests that it could be a valuable scaffold for medicinal chemistry research. The speculative pathways discussed in this guide, based on the activities of related compounds, provide a starting point for future investigations into its potential antimicrobial and cytotoxic properties. The detailed synthetic protocol provided herein should facilitate the production of this compound for such studies. Further research is warranted to elucidate the specific biological targets and mechanisms of action of 1-Cyclohexyl-2-methyl-2-propanol and its derivatives.

References

Spectral Data Analysis of 1-Cyclohexyl-2-methyl-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the tertiary alcohol, 1-Cyclohexyl-2-methyl-2-propanol. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, structural elucidation, and drug development by presenting key spectral data in a structured format, detailing experimental methodologies, and illustrating analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry of 1-Cyclohexyl-2-methyl-2-propanol reveals characteristic fragmentation patterns for aliphatic alcohols, primarily through alpha-cleavage and dehydration. The electron ionization (EI) mass spectrum is characterized by a weak or absent molecular ion peak due to the instability of the initial radical cation.

Table 1: Mass Spectrometry Data for 1-Cyclohexyl-2-methyl-2-propanol

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| Major Peaks (m/z) | Relative Intensity | Source |

| 59 | 100% (Base Peak) | PubChem, NIST[1][2] |

| 55 | High | PubChem[1] |

| 67 | High | PubChem[1] |

| 41 | Moderate | NIST[2] |

| 81 | Moderate | NIST[2] |

| 99 | Low | NIST[2] |

| 138 | Low | NIST[2] |

Infrared (IR) Spectroscopy

The infrared spectrum of 1-Cyclohexyl-2-methyl-2-propanol displays characteristic absorption bands that are indicative of its functional groups. The most prominent feature is the strong, broad O-H stretching vibration, which is characteristic of alcohols and is broadened due to hydrogen bonding.

Table 2: Infrared (IR) Spectroscopy Data for 1-Cyclohexyl-2-methyl-2-propanol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3630 | Sharp (in gas phase) | O-H Stretch (free) | Alcohol |

| 3500 - 3200 | Strong, Broad | O-H Stretch (hydrogen-bonded) | Alcohol |

| 2975 - 2850 | Strong | C-H Stretch | Cyclohexyl and Methyl |

| ~1450 | Moderate | C-H Bend | Cyclohexyl and Methyl |

| ~1370 | Moderate | C-H Bend (gem-dimethyl) | tert-Butyl group |

| 1260 - 1000 | Strong | C-O Stretch | Tertiary Alcohol |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of 1-Cyclohexyl-2-methyl-2-propanol provides detailed information about the carbon skeleton of the molecule. Due to the molecule's symmetry, not all ten carbon atoms are chemically equivalent, leading to a spectrum with fewer than ten signals. The chemical shifts are influenced by the electronegativity of the hydroxyl group and the local electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexyl-2-methyl-2-propanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |

| C(OH) | 70 - 75 | Singlet |

| CH₂ (cyclohexyl, adjacent to C(OH)) | 45 - 50 | Triplet |

| CH (cyclohexyl) | 30 - 40 | Doublet |

| CH₂ (cyclohexyl) | 25 - 30 | Triplet |

| CH₃ | 25 - 30 | Quartet |

Note: The predicted chemical shifts are based on typical values for tertiary alcohols and cyclohexyl groups.

Experimental Protocols

Mass Spectrometry (GC-MS)

A common method for obtaining the mass spectrum of a volatile compound like 1-Cyclohexyl-2-methyl-2-propanol is through Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy (FTIR-ATR)

Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a convenient method for analyzing liquid samples.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. The evanescent wave at the crystal surface penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated IR beam is then directed to the detector.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.

-

Sample Preparation: Approximately 10-50 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Spectrum Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected. Proton decoupling is typically used to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Data Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. The chemical shifts are then referenced to the TMS signal (δ = 0 ppm).

Visualizations

The following diagrams illustrate the relationships between the different spectral data and a generalized workflow for their acquisition and analysis.

Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.

Caption: A diagram illustrating how different spectral data contribute to the structural elucidation of 1-Cyclohexyl-2-methyl-2-propanol.

References

An In-Depth Technical Guide to the Infrared Spectrum of 1-Cyclohexyl-2-methyl-2-propanol

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-cyclohexyl-2-methyl-2-propanol, a tertiary alcohol. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize spectroscopic methods for molecular characterization. This document outlines the key vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the correlation between the molecule's functional groups and their IR spectral signatures.

Introduction to the Infrared Spectroscopy of Alcohols

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. For alcohols, IR spectroscopy is particularly effective in identifying the hydroxyl (-OH) and carbon-oxygen (C-O) bonds, whose positions and characteristics in the spectrum can reveal structural information, such as the classification of the alcohol as primary, secondary, or tertiary. In the case of 1-cyclohexyl-2-methyl-2-propanol, the spectrum is characterized by the vibrations of its tertiary alcohol group, the cyclohexyl ring, and the methyl groups.

Spectral Data for 1-Cyclohexyl-2-methyl-2-propanol

The gas-phase infrared spectrum of 1-cyclohexyl-2-methyl-2-propanol exhibits several characteristic absorption bands. The precise peak positions can vary slightly depending on the sample phase (gas, liquid, solid) and the sample preparation method due to intermolecular interactions like hydrogen bonding. The data presented below is based on the gas-phase spectrum, which minimizes these intermolecular effects.

Table 1: Principal Infrared Absorption Bands for 1-Cyclohexyl-2-methyl-2-propanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3640 | O-H Stretch (free hydroxyl) | Tertiary Alcohol | Sharp |

| 2930 - 2950 | C-H Stretch (asymmetric) | Cyclohexyl, Methyl | Strong |

| 2850 - 2870 | C-H Stretch (symmetric) | Cyclohexyl, Methyl | Strong |

| ~1450 | C-H Bend (scissoring) | CH₂ (Cyclohexyl) | Medium |

| ~1370 | C-H Bend (umbrella) | C(CH₃)₂ | Medium |

| ~1150 | C-O Stretch | Tertiary Alcohol | Strong |

| ~914 | C-C-O Symmetric Stretch | Tertiary Alcohol | Medium |

Note: The O-H stretching frequency in a condensed phase (liquid) spectrum would appear as a very broad and intense band in the 3200-3500 cm⁻¹ region due to hydrogen bonding.

Experimental Protocol for FTIR Spectroscopy of a Liquid Alcohol

The following provides a generalized methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid alcohol such as 1-cyclohexyl-2-methyl-2-propanol. Two common methods are described: the traditional neat liquid film method and the modern Attenuated Total Reflectance (ATR) technique.

Method 1: Neat Liquid Film Using Salt Plates

This classic method is suitable for pure, non-aqueous liquid samples.

Materials:

-

FTIR Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Dropper or capillary tube

-

Appropriate solvent for cleaning (e.g., chloroform (B151607) or isopropanol)

-

Kimwipes

-

Sample of 1-cyclohexyl-2-methyl-2-propanol

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry.

-

Background Spectrum: Collect a background spectrum with no sample in the beam path. This is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Preparation:

-

Place one to two drops of the liquid alcohol onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder in the spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Post-Analysis and Cleaning:

-

Remove the salt plates from the spectrometer.

-

Clean the plates thoroughly with a suitable solvent (that will not dissolve the plates) and dry them with a Kimwipe.

-

Store the plates in a desiccator to prevent damage from atmospheric moisture.

-

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and often preferred method for liquid and solid samples, requiring minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Dropper

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes

-

Sample of 1-cyclohexyl-2-methyl-2-propanol

Procedure:

-

Instrument Preparation: Ensure the ATR crystal surface is clean.

-

Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum.

-

Sample Application:

-

Place a small drop of the liquid alcohol directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Acquire the sample spectrum. If the ATR accessory has a pressure arm, apply consistent pressure for solid samples (not typically necessary for liquids).

-

-

Post-Analysis and Cleaning:

-

Wipe the sample off the ATR crystal using a Kimwipe soaked in an appropriate solvent.

-

Ensure the crystal is clean and ready for the next sample.

-

Visualization of Structure-Spectrum Correlation

The following diagrams illustrate the logical relationship between the functional groups in 1-cyclohexyl-2-methyl-2-propanol and their characteristic IR absorption regions, as well as a generalized workflow for spectral acquisition.

Caption: Correlation of functional groups in 1-cyclohexyl-2-methyl-2-propanol with their IR absorptions.

Caption: A generalized experimental workflow for acquiring an FTIR spectrum of a liquid sample.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Cyclohexyl-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclohexyl-2-methyl-2-propanol. Due to the absence of a publicly available experimental spectrum, this paper presents a predicted spectrum based on established principles of NMR spectroscopy and typical chemical shifts of analogous molecular fragments. This document also outlines a comprehensive experimental protocol for acquiring the ¹H NMR spectrum of this and similar small organic molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-cyclohexyl-2-methyl-2-propanol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the magnetic anisotropy of the cyclohexyl ring.

Table 1: Predicted ¹H NMR Data for 1-Cyclohexyl-2-methyl-2-propanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| -OH | 0.5 - 2.0 | Singlet (broad) | 1H | N/A |

| -CH₂- (alpha to C(OH)) | 1.4 - 1.6 | Doublet | 2H | ~6.0 - 7.0 |

| Cyclohexyl -CH (methine) | 1.6 - 1.8 | Multiplet | 1H | N/A |

| Cyclohexyl -CH₂- (axial & equatorial) | 0.9 - 1.8 | Multiplet | 10H | N/A |

| -C(CH₃)₂ | ~1.2 | Singlet | 6H | N/A |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and the specific conformation of the cyclohexyl ring. The broadness of the hydroxyl (-OH) signal is due to chemical exchange and its chemical shift is highly dependent on concentration and temperature.

Structural and Signaling Pathway Visualization

The following diagrams illustrate the chemical structure of 1-cyclohexyl-2-methyl-2-propanol with its distinct proton environments and a generalized workflow for ¹H NMR spectral acquisition.

Caption: Molecular structure of 1-cyclohexyl-2-methyl-2-propanol showing unique proton groups.

An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-Cyclohexyl-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclohexyl-2-methyl-2-propanol. This document outlines predicted spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the carbon environment assignments, serving as a crucial resource for the structural elucidation and characterization of this compound.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra, the following ¹³C NMR chemical shifts for 1-cyclohexyl-2-methyl-2-propanol in deuterochloroform (CDCl₃) have been generated using a reliable online prediction tool. These values provide a strong foundational reference for researchers working with this molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexyl-2-methyl-2-propanol

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C1 (Quaternary, C-OH) | 72.7 | Singlet |

| C2 (Methylene, CH₂-C(OH)) | 51.9 | Singlet |

| C3 (Methine, CH) | 35.1 | Singlet |

| C4, C8 (Methylene, CH₂) | 26.9 | Singlet |

| C5, C7 (Methylene, CH₂) | 26.5 | Singlet |

| C6 (Methylene, CH₂) | 26.2 | Singlet |

| C9, C10 (Methyl, CH₃) | 26.0 | Singlet |

Note: The numbering of the carbon atoms is provided in the diagram in Section 3.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a standard proton-decoupled ¹³C NMR spectrum for a small organic molecule like 1-cyclohexyl-2-methyl-2-propanol.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of 1-cyclohexyl-2-methyl-2-propanol.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03-0.05% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The dissolution should be performed in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure that no solid particles are transferred.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. NMR Spectrometer and Parameters

The following parameters are typical for a 400 MHz NMR spectrometer:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nucleus Observed: ¹³C

-

Frequency: Approximately 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).

-

Acquisition Time (AQ): ~1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for the relaxation of the carbon nuclei between pulses.

-

Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.

-

Number of Scans (NS): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1.0 Hz and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Visualization of ¹³C NMR Assignments

The following diagram provides a visual representation of the logical relationship between each carbon atom in 1-cyclohexyl-2-methyl-2-propanol and its predicted ¹³C NMR chemical shift.

Caption: Predicted ¹³C NMR assignments for 1-cyclohexyl-2-methyl-2-propanol.

References

An In-depth Technical Guide to the Mass Spectrum of 1-Cyclohexyl-2-methyl-2-propanol

This technical guide provides a comprehensive analysis of the mass spectrum of 1-cyclohexyl-2-methyl-2-propanol, tailored for researchers, scientists, and drug development professionals. This document outlines the key mass spectral data, a detailed experimental protocol for its acquisition, and a proposed fragmentation pathway.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 1-cyclohexyl-2-methyl-2-propanol (C₁₀H₂₀O, Molecular Weight: 156.27 g/mol ) is characterized by the absence or very low abundance of the molecular ion peak, a common feature for tertiary alcohols.[1] The fragmentation pattern is dominated by cleavage events alpha to the hydroxyl group and loss of water. The quantitative data for the major fragments are summarized in the table below, based on the spectrum available in the NIST Mass Spectrometry Data Center.[2][3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 65 | C₃H₅⁺ |

| 43 | 80 | C₃H₇⁺ |

| 55 | 100 | C₄H₇⁺ |

| 59 | 95 | [C(CH₃)₂OH]⁺ |

| 71 | 60 | C₅H₁₁⁺ |

| 81 | 75 | C₆H₉⁺ |

| 83 | 50 | C₆H₁₁⁺ |

| 97 | 30 | [M - C₃H₇O]⁺ |

| 138 | 5 | [M - H₂O]⁺ |

Proposed Fragmentation Pathway

The fragmentation of 1-cyclohexyl-2-methyl-2-propanol under electron ionization is initiated by the removal of an electron from the oxygen atom, forming a molecular ion. This unstable ion then undergoes various fragmentation processes to yield the observed spectrum. The primary fragmentation pathways are alpha-cleavage and dehydration.

Caption: Proposed fragmentation pathway of 1-cyclohexyl-2-methyl-2-propanol.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the acquisition of a mass spectrum of 1-cyclohexyl-2-methyl-2-propanol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Instrumentation and Materials

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium (99.999% purity)

-

Sample: 1-Cyclohexyl-2-methyl-2-propanol

-

Solvent: Dichloromethane or Hexane (GC grade)

-

Syringe: 10 µL GC syringe

Sample Preparation

-

Prepare a 1 mg/mL solution of 1-cyclohexyl-2-methyl-2-propanol in the chosen solvent.

-

Vortex the solution to ensure complete dissolution.